An In-depth Technical Guide to the Chemical Properties of Benzyltriethylammonium Hydroxide
An In-depth Technical Guide to the Chemical Properties of Benzyltriethylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of benzyltriethylammonium hydroxide (B78521) (BTEAH), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis. This document collates available data on its physical and chemical characteristics, reactivity, and thermal stability. Detailed experimental protocols for its synthesis and its role in key reactions, such as phase-transfer catalyzed aldol (B89426) condensations and Hofmann eliminations, are presented. The guide aims to serve as a valuable resource for professionals in research and development, offering structured data and visual representations of reaction mechanisms to facilitate a deeper understanding of this versatile reagent.
Introduction
Benzyltriethylammonium hydroxide, with the chemical formula C₁₃H₂₃NO, is a quaternary ammonium hydroxide that functions as a strong organic base and a phase-transfer catalyst.[1][2] It is typically handled as a colorless to slightly yellow solution.[3] Its molecular structure, featuring a benzyl (B1604629) group and three ethyl groups attached to a positively charged nitrogen atom, imparts unique solubility and reactivity characteristics that are leveraged in a variety of chemical transformations. This guide provides an in-depth look at its chemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory and industrial use.
Chemical and Physical Properties
Quantitative data for benzyltriethylammonium hydroxide is often presented for its aqueous solutions, and care must be taken to distinguish it from its more commonly documented analogue, benzyltrimethylammonium (B79724) hydroxide. The available physical properties for benzyltriethylammonium hydroxide are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO | [1][3] |
| Molecular Weight | 209.33 g/mol | [1][3] |
| CAS Number | 1836-42-6 | [1][3] |
| Appearance | Colorless transparent liquid (in solution) | [3] |
| Density | Approximately 0.92 g/cm³ | [1][2][3] |
| Flash Point | 26 °C | [1][2] |
| Solubility | Miscible with water, alcohols, and hydrocarbons | [1] |
Synthesis and Purification
Synthesis
The synthesis of benzyltriethylammonium hydroxide is typically a two-step process:
-
Quaternization of Triethylamine (B128534): The first step involves the reaction of triethylamine with benzyl chloride to form the quaternary ammonium salt, benzyltriethylammonium chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the triethylamine attacks the benzylic carbon of benzyl chloride.
-
Formation of the Hydroxide: The resulting benzyltriethylammonium chloride is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, or subjected to ion exchange to replace the chloride anion with a hydroxide anion.
Experimental Protocol: Synthesis of Benzyltriethylammonium Chloride
A common precursor, benzyltriethylammonium chloride, can be synthesized as follows:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve triethylamine (1.0 mol) in a suitable solvent such as acetone (B3395972) or polydimethylsiloxane.
-
Slowly add benzyl chloride (1.0 mol) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 63-80 °C) and maintain for several hours (e.g., 5-8 hours).
-
Cool the reaction mixture, which will result in the precipitation of the solid product.
-
Filter the solid benzyltriethylammonium chloride, wash with a suitable solvent like cold acetone or methyl ethyl ketone, and dry under vacuum.
Experimental Protocol: Conversion to Benzyltriethylammonium Hydroxide
The conversion of the chloride salt to the hydroxide can be achieved through various methods, including:
-
Reaction with a Strong Base: Treatment of an aqueous solution of benzyltriethylammonium chloride with a stoichiometric amount of a strong base like potassium hydroxide can precipitate the less soluble potassium chloride, leaving the benzyltriethylammonium hydroxide in solution.
-
Ion Exchange Chromatography: Passing a solution of benzyltriethylammonium chloride through an anion-exchange resin charged with hydroxide ions will effectively replace the chloride ions with hydroxide ions.
Purification
Purification of benzyltriethylammonium hydroxide solutions can be performed by treating the solution with activated charcoal to remove colored impurities, followed by filtration. For obtaining the anhydrous base, the solution can be concentrated under reduced pressure to a syrup and then dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.
Reactivity and Chemical Behavior
Basicity
Benzyltriethylammonium hydroxide is a strong organic base, capable of deprotonating a wide range of acidic protons. This property is central to its application as a catalyst in various base-catalyzed reactions.
Thermal Stability and Decomposition
Quaternary ammonium hydroxides, including benzyltriethylammonium hydroxide, are known to undergo thermal decomposition, primarily through the Hofmann elimination reaction. When heated, the hydroxide ion acts as a base and abstracts a beta-hydrogen from one of the ethyl groups, leading to the formation of ethene, benzyldiethylamine (a tertiary amine), and water. The bulky nature of the benzyltriethylammonium group sterically favors the abstraction of a proton from the least substituted beta-carbon, a characteristic of the Hofmann rule.
Applications in Organic Synthesis
Phase-Transfer Catalysis
Benzyltriethylammonium hydroxide is an effective phase-transfer catalyst (PTC). In a two-phase system (e.g., aqueous and organic), it facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can participate in reactions with organic substrates. The lipophilic benzyl and ethyl groups of the cation allow it to be soluble in the organic phase, while the positive charge pairs with the hydroxide anion.
Aldol Condensation: A prominent application of benzyltriethylammonium hydroxide as a phase-transfer catalyst is in the aldol condensation. The hydroxide ion, shuttled into the organic phase, is a strong enough base to deprotonate a carbonyl compound at the α-carbon, generating an enolate. This enolate then acts as a nucleophile, attacking another carbonyl molecule to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.
Safety and Handling
Benzyltriethylammonium hydroxide is a corrosive substance that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All work should be conducted in a well-ventilated fume hood.[4]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is incompatible with strong oxidizing agents and acids.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it requires careful handling during disposal.[4]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for benzyltriethylammonium hydroxide is not widely available in the public domain. The data is often for the more stable chloride salt or the trimethyl analogue. Researchers requiring this data may need to perform their own analyses or consult commercial suppliers for specific batch data.
Conclusion
Benzyltriethylammonium hydroxide is a potent organic base and an effective phase-transfer catalyst with significant utility in organic synthesis. While specific quantitative physical and spectroscopic data for the pure compound are not extensively reported, its chemical behavior and reactivity are well-understood in the context of its applications. This guide has summarized the available information on its properties, synthesis, and key reaction mechanisms to provide a valuable resource for chemical researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this corrosive compound.
